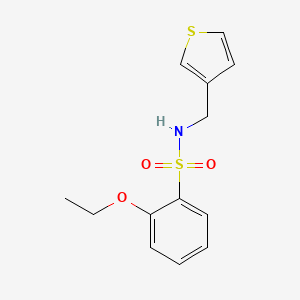

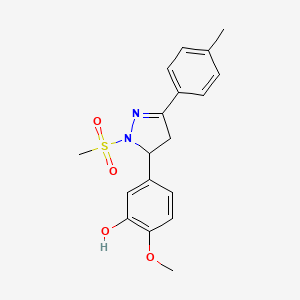

![molecular formula C22H20N2O3 B2950686 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide CAS No. 1005292-52-3](/img/structure/B2950686.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides are then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, similar compounds have been evaluated for enzyme inhibition and hemolytic activity .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including the compound , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into pharmaceutical compounds is a key strategy in medicinal chemistry for developing new antibacterial agents to combat microbial resistance.

Hypoxia-Inducible Factor Activation

This compound has shown potential in activating hypoxia-inducible factor (HIF), which is crucial for cellular response to low oxygen conditions. Inhibition of the factor inhibiting HIF-1 (FIH-1) by furan derivatives can lead to the activation of HIF-α, a transcription factor that plays a significant role in the body’s response to hypoxia .

Anticancer Properties

Furan-containing compounds, including the one , have been studied for their anticancer activities. They have shown promising results against various cancer cell lines, including human liver carcinoma cells (HepG-2), by potentially inhibiting molecular targets relevant to cancer treatment .

Anti-Microbial Activity

The compound has also been associated with anti-microbial activity. This includes potential applications in the development of new drugs that can act as potent anti-urease and anti-microbial agents, addressing the need for new treatments against resistant microbial strains .

Biofuel Production

Furan derivatives are key intermediates in the production of biofuels. They can be derived from biomass and have the potential to be used in the synthesis of bio-based chemicals and fuels, contributing to the development of sustainable energy sources .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that furan derivatives can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation . These interactions can lead to changes in the target molecules, potentially affecting their function.

Biochemical Pathways

Furan derivatives have been shown to be involved in various biological processes . For instance, furfural, a furan derivative, has been shown to be a precursor to a range of furan-based chemicals and solvents . These compounds can affect various biochemical pathways, leading to downstream effects.

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-5-2-6-17(13-15)21(25)23-18-9-10-19-16(14-18)7-3-11-24(19)22(26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUDSLWBNNNKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

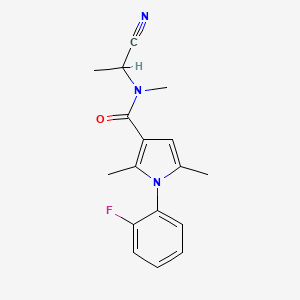

![9-[1-(Benzotriazol-1-yl)-2-phenylethyl]carbazole](/img/structure/B2950604.png)

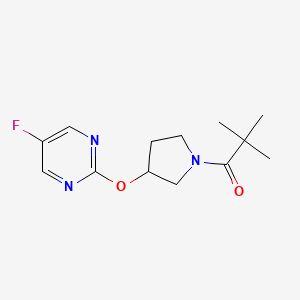

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2950605.png)

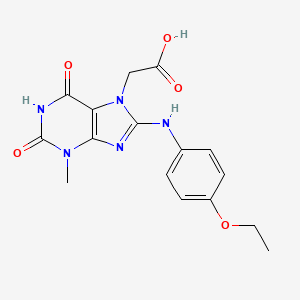

![7-benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2950620.png)

![2-(1,3-Benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2950622.png)

![6-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2950625.png)